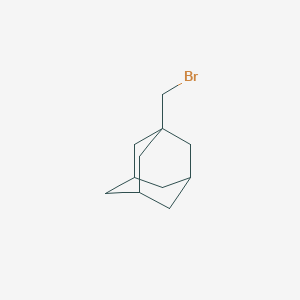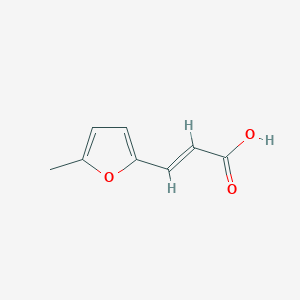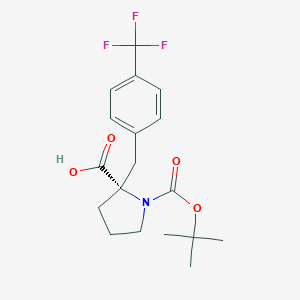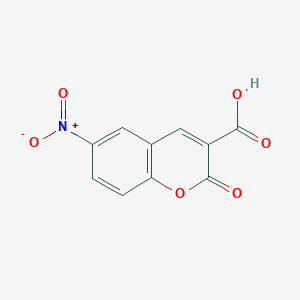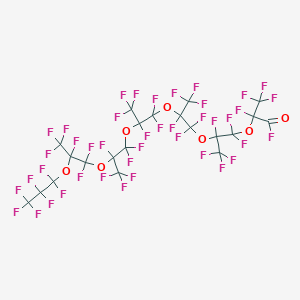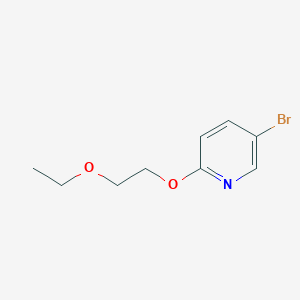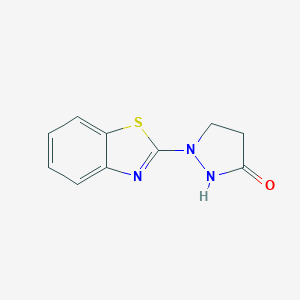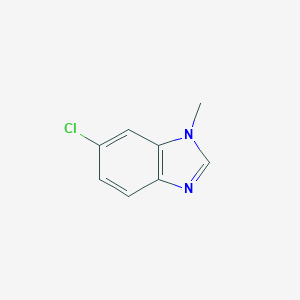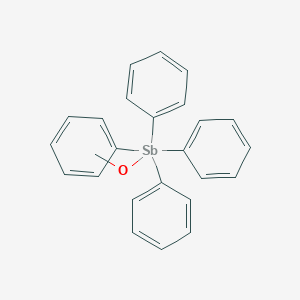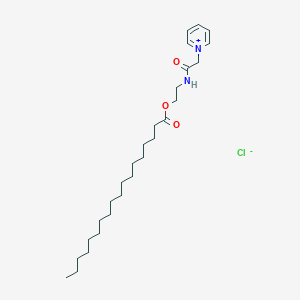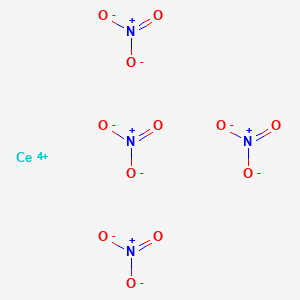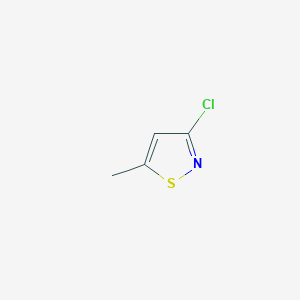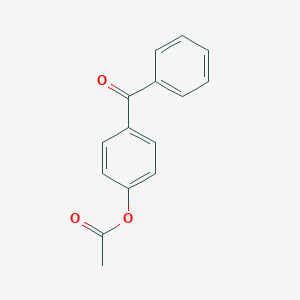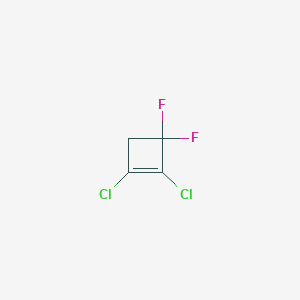
Amurensine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amurensine is a natural product that is found in the stems of the Amur cork tree. This compound has been the subject of much scientific research due to its potential therapeutic properties. Amurensine has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further investigation.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
Amurensine, particularly amurensin H, exhibits anti-inflammatory properties, making it potentially beneficial for treating allergic airway inflammation. Studies have demonstrated its effectiveness in reducing inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). Amurensin H was found to inhibit the production of inflammatory mediators and improve histological alterations in lung tissues, indicating its therapeutic potential in respiratory conditions (Yi-tang Li et al., 2006); (Yannan Fan et al., 2019).
Antioxidant Activity
Amurensine compounds have shown significant antioxidant activities. These include the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting their potential use in preventing oxidative stress-related diseases. The effectiveness of these compounds as antioxidants varies depending on their structural features (D. Ha et al., 2009).
Cardiovascular Health
Amurensin G, a component of amurensine, shows promise in cardiovascular health due to its vasodilation effect. This effect is mediated through the phosphorylation of endothelial nitric oxide synthase (eNOS), suggesting its potential in treating cardiovascular diseases like atherosclerosis (T. T. Hien et al., 2012).
Chondroprotective and Anti-Inflammatory Effects
In the context of osteoarthritis, amurensin H has been shown to possess chondroprotective and anti-inflammatory effects. It regulates signals such as TLR4/Syk/NF-κB, which are involved in cartilage degeneration and inflammation, suggesting its potential therapeutic application in osteoarthritis treatment (Pei Ma et al., 2019).
Neuroprotective Effects
Amurensin G has been identified as a neuroprotective agent, particularly in the context of Parkinson's disease. It induces autophagy and mitigates cellular toxicities in models of Parkinson's disease, suggesting its potential use in neurodegenerative disease therapies (Hyun-Wook Ryu et al., 2013).
Cancer Research
Amurensine has shown potential in cancer research, particularly in the context of lung tumorigenesis. Dietary administration of berberine, a component of Phellodendron amurense, has been found to inhibit cell cycle progression and lung tumorigenesis, highlighting its potential as a therapeutic or chemopreventive agent in lung cancer (M. James et al., 2011).
Urological Disorders
Extracts from Phellodendron amurense, containing amurensine, have demonstrated effectiveness in treating urological disorders by inhibiting prostate contractility. This suggests its utility in conditions such as benign prostatic hyperplasia (BPH) (Yuan-li Xu & S. Ventura, 2010).
Eigenschaften
CAS-Nummer |
10481-92-2 |
|---|---|
Produktname |
Amurensine |
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(1S,11R)-15-methoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaen-14-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-8-14-11-5-16(21)17(22-2)4-10(11)3-15(20)13-7-19-18(6-12(13)14)23-9-24-19/h4-7,14-15,21H,3,8-9H2,1-2H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
BXWVSGUITWLTOD-CABCVRRESA-N |
Isomerische SMILES |
CN1C[C@@H]2C3=CC(=C(C=C3C[C@H]1C4=CC5=C(C=C24)OCO5)OC)O |
SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O |
Kanonische SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



